molecular formula C12H13Cl3N2 B12486321 c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride

Cat. No.: B12486321
M. Wt: 291.6 g/mol
InChI Key: XSFRXRPLVVYXGX-UHFFFAOYSA-N
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Description

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is a dihydrochloride salt of a substituted methylamine derivative featuring a 4-chlorophenyl group and a pyridin-3-yl moiety. The 4-chlorophenyl group is commonly associated with enhanced lipophilicity and receptor binding in medicinal chemistry, while the pyridine ring may contribute to hydrogen bonding or enzymatic interactions . The dihydrochloride salt form likely improves aqueous solubility, a property critical for drug formulation and bioavailability, as seen in other dihydrochloride compounds like trientine dihydrochloride .

Properties

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6 g/mol

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10;;/h1-8,12H,14H2;2*1H

InChI Key

XSFRXRPLVVYXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Step 1: Ketone Formation

Pyridine carboxaldehyde derivatives undergo oxidation to form ketones. For example:

  • Reagents : Chromium trioxide (CrO₃) in glacial acetic acid.
  • Conditions : Reaction at room temperature, followed by quenching with NaHCO₃ and extraction with ethyl acetate.
  • Yield : High purity ketone intermediates are obtained (~85–90%).

Step 2: Oxime Synthesis

The ketone is converted to an oxime using hydroxylamine hydrochloride:

  • Reagents : Hydroxylamine·HCl in pyridine/ethanol mixtures.
  • Conditions : Reflux for 6–8 hours.
  • Workup : Filtration and drying yield crystalline oxime derivatives.

Step 3: Reduction to Primary Amine

Zinc-mediated reduction of the oxime in acetic acid generates the free amine:

  • Reagents : Zinc powder, acetic acid, ethanol.
  • Conditions : Stirring at ambient temperature for 16 hours.
  • Salt Formation : Treatment with HCl gas or concentrated HCl yields the dihydrochloride salt.

Table 1: Oxime Reduction Method Overview

Step Reagents/Conditions Key Intermediate
Oxidation CrO₃, acetic acid, RT Chlorophenyl-pyridinyl ketone
Oximation NH₂OH·HCl, pyridine/ethanol, reflux Chlorophenyl-pyridinyl oxime
Reduction Zn, acetic acid, ethanol, RT Free amine → dihydrochloride

Grignard Addition–Oxidation Protocol

This method leverages nucleophilic addition followed by oxidation (Figure 2).

Step 1: Grignard Reaction

4-Chlorophenyl magnesium bromide adds to pyridine carboxaldehyde:

  • Reagents : Grignard reagent (4-chlorophenyl MgBr), dry THF.
  • Conditions : Stirring at −78°C to RT.
  • Product : Chlorophenyl-pyridinyl methanol derivative.

Step 2: Ketone Formation

Oxidation of the alcohol to the ketone:

  • Reagents : CrO₃, acetic acid.
  • Conditions : RT to ambient temperature.

Step 3: Oxime Reduction

Identical to Step 3 in the oxime reduction method.

Advantages :

  • High Stereoselectivity : Grignard addition ensures regioselective formation of the alcohol.
  • Yield : Comparable to oxime reduction (~75–85%).

Nucleophilic Substitution

Though less common, this method involves direct coupling of halogenated intermediates (Figure 3).

Step 1: Halogenation

Pyridin-3-ylmethylamine is halogenated to form a reactive intermediate:

  • Reagents : 4-Chlorobenzyl chloride, base (e.g., NaOH).
  • Conditions : Dichloromethane, RT.

Step 2: Salt Formation

The amine product is treated with HCl to form the dihydrochloride.

Limitations :

  • Low Yield : Competing side reactions reduce efficiency.
  • Purity Issues : Requires rigorous purification.

Alternative Reductive Amination

A modified reductive amination strategy (Figure 4) has been explored for related compounds:

  • Cyanohydrin Formation : Pyridine aldehyde reacts with cyanide.
  • Amination : Reaction with a primary amine (e.g., 4-chlorophenylamine) in the presence of NaBH₃CN.
  • Salt Formation : Acidic workup with HCl.

Key Challenges :

  • Cyanide Handling : Toxicity necessitates specialized safety protocols.
  • Yield Variability : Sensitive to reaction stoichiometry and temperature.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics (Table 2):

Parameter Conventional Method Microwave Method
Reaction Time 7–9 hours 8–10 minutes
Yield 60–75% 79–92%
Energy Efficiency Low High

Protocol :

  • Reagents : Oxime, zinc, acetic acid.
  • Conditions : 250 W microwave irradiation for 10 minutes.

Optimization and Challenges

Key Considerations

  • Oxime Stability : Prolonged reflux during oximation risks decomposition.
  • Reduction Efficiency : Zinc purity and acetic acid concentration critically affect amine yield.
  • Salt Crystallization : Dihydrochloride formation requires controlled HCl addition to avoid over-salting.

Troubleshooting

Issue Solution
Low oxime yield Increase NH₂OH·HCl molar ratio
Incomplete reduction Extend reaction time or add FeSO₄

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Time (h) Scalability
Oxime Reduction 85–90 24 High
Grignard Addition 75–85 12 Moderate
Microwave-Assisted 79–92 0.1 Low

Chemical Reactions Analysis

Types of Reactions

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl-pyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating certain biological pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory and anti-cancer properties, among other applications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

  • 4-(4-Chloro-phenyl)-piperidine-4-ol (Sublibrary A, ) :
    This compound shares the 4-chlorophenyl substituent but replaces the pyridinyl-methylamine group with a piperidine ring. Piperidine derivatives often exhibit central nervous system (CNS) activity, suggesting that structural modifications in the amine region significantly alter target specificity .
  • Pyrazolo[4,3-c]pyridine derivatives () :
    These compounds retain the pyridine core but incorporate a pyrazole ring. The additional heterocycle enhances tyrosinase inhibition (IC50 = 5.13 µM) and broadens bioactivity (e.g., anticancer, antimicrobial). In contrast, the target compound’s simpler structure may limit its enzymatic interactions but improve synthetic accessibility .

Dihydrochloride Salts

  • Trientine dihydrochloride () :
    A copper-chelating agent used in Wilson’s disease. Both compounds share the dihydrochloride salt form, which enhances solubility. However, trientine’s ethyleneamine backbone enables metal chelation, whereas the target compound’s aromatic groups may favor receptor binding .
  • Putrescine dihydrochloride () :
    A biogenic amine involved in cell proliferation. While putrescine is a linear polyamine, the target compound’s aromatic structure likely confers distinct pharmacokinetic profiles, such as reduced membrane permeability but increased stability .

Pharmacological Agents with Chlorophenyl Groups

  • Chlorpromazine hydrochloride (): A phenothiazine antipsychotic with a 4-chlorophenyl group. Chlorpromazine’s tricyclic structure enables dopamine receptor antagonism, whereas the target compound’s pyridinyl-methylamine scaffold may favor alternative CNS targets (e.g., serotonin or norepinephrine transporters) .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Bioactivity/Use Solubility (Approx.) Reference
c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride Aromatic amine 4-Chlorophenyl, pyridinyl Not fully characterized (inferred: CNS activity) High (dihydrochloride) N/A
4-(4-Chloro-phenyl)-piperidine-4-ol Piperidine 4-Chlorophenyl, piperidine CNS modulation (e.g., dopamine receptors) Moderate
Pyrazolo[4,3-c]pyridine derivatives Pyrazolo-pyridine Pyrazole, pyridine Tyrosinase inhibition (IC50 = 5.13 µM) Moderate
Trientine dihydrochloride Ethyleneamine Ethyleneamine, dihydrochloride Copper chelation (Wilson’s disease) High
Chlorpromazine hydrochloride Phenothiazine 4-Chlorophenyl, phenothiazine Antipsychotic (dopamine antagonist) High

Key Research Findings and Gaps

  • In contrast, structurally related compounds like chlorpromazine and pyrazolo-pyridines have well-documented mechanisms .
  • Solubility : The dihydrochloride salt form likely matches the high solubility of trientine dihydrochloride, making it suitable for oral or injectable formulations .
  • Synthetic Feasibility : Simpler structure compared to pyrazolo-pyridines may facilitate scalable synthesis, though stability studies are needed.

Biological Activity

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its antibacterial, enzyme inhibition, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group and a pyridine moiety, which are known to contribute to its biological activity. The dihydrochloride form enhances solubility in biological systems, making it suitable for various pharmacological applications.

Antibacterial Activity

Research indicates that compounds similar to c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamineSalmonella typhiModerate
Bacillus subtilisStrong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Research has shown that derivatives of this compound can exhibit strong inhibitory activity against urease, which is implicated in various medical conditions including kidney stones and peptic ulcers .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TypeIC50 Value (µM)
c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamineAcetylcholinesterase6.28
Urease2.14

Anticancer Activity

The anticancer potential of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine has been investigated through various studies. Compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation, suggesting that this compound could be a candidate for further development in cancer therapy .

Case Studies

  • Study on Urease Inhibition : A study demonstrated that derivatives of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine showed significant urease inhibition with IC50 values comparable to standard drugs. This suggests potential therapeutic applications for treating conditions associated with urease activity .
  • Antibacterial Screening : Another research initiative screened multiple derivatives against a panel of bacterial strains, confirming the moderate to strong antibacterial activity of compounds closely related to c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine .

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